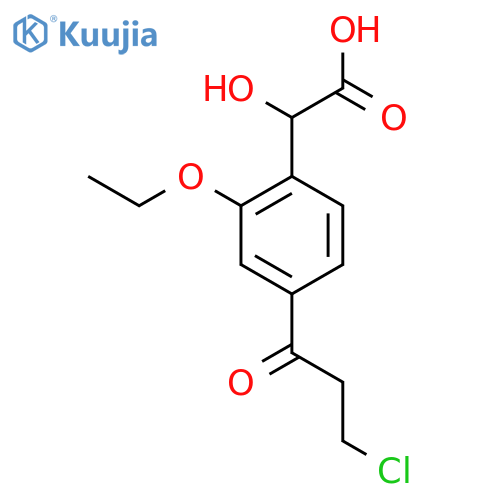Cas no 1805699-49-3 (4-(3-Chloropropanoyl)-2-ethoxymandelic acid)

1805699-49-3 structure
商品名:4-(3-Chloropropanoyl)-2-ethoxymandelic acid
CAS番号:1805699-49-3
MF:C13H15ClO5
メガワット:286.708203554153
CID:4939525
4-(3-Chloropropanoyl)-2-ethoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chloropropanoyl)-2-ethoxymandelic acid
-
- インチ: 1S/C13H15ClO5/c1-2-19-11-7-8(10(15)5-6-14)3-4-9(11)12(16)13(17)18/h3-4,7,12,16H,2,5-6H2,1H3,(H,17,18)
- InChIKey: HPNYXPYIYAZKLI-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1C=CC(C(C(=O)O)O)=C(C=1)OCC)=O
計算された属性
- せいみつぶんしりょう: 286.0608013 g/mol
- どういたいしつりょう: 286.0608013 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8
- ぶんしりょう: 286.71
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(3-Chloropropanoyl)-2-ethoxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027510-500mg |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid |
1805699-49-3 | 97% | 500mg |
806.85 USD | 2021-06-17 | |
| Alichem | A015027510-250mg |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid |
1805699-49-3 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
| Alichem | A015027510-1g |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid |
1805699-49-3 | 97% | 1g |
1,579.40 USD | 2021-06-17 |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1805699-49-3 (4-(3-Chloropropanoyl)-2-ethoxymandelic acid) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
